2-Amino-1-(2,5-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-Amino-1-(2,5-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with amino, dimethylphenyl, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,5-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylamine with a suitable nitrile precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2,5-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-1-(2,5-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Amino-1-(2,5-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating biochemical pathways. For example, its antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with protein function .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
1,4-Dimethylbenzene: Shares structural similarities but differs in its chemical reactivity and applications.
Uniqueness
2-Amino-1-(2,5-dimethylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of amino, dimethylphenyl, and carbonitrile groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C15H17N3 |
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Molecular Weight |
239.32 g/mol |
IUPAC Name |
2-amino-1-(2,5-dimethylphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H17N3/c1-9-5-6-10(2)14(7-9)18-12(4)11(3)13(8-16)15(18)17/h5-7H,17H2,1-4H3 |
InChI Key |
FPRGRYUENSMKQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=C(C(=C2N)C#N)C)C |
Origin of Product |
United States |
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